molecular formula C11H8NNaO2 B12788414 Sodium 3-amino-2-naphthoate CAS No. 5959-53-5

Sodium 3-amino-2-naphthoate

Cat. No.: B12788414
CAS No.: 5959-53-5
M. Wt: 209.18 g/mol
InChI Key: OMUOAKZXHOYWDB-UHFFFAOYSA-M
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Description

Sodium 3-amino-2-naphthoate is an organic compound with the molecular formula C11H8NO2Na. It is a sodium salt derivative of 3-amino-2-naphthoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 3-amino-2-naphthoate typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave at a temperature of around 195°C for 36 hours . The resulting product is then treated with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly used.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated naphthoate derivatives.

Scientific Research Applications

Sodium 3-amino-2-naphthoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-amino-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, in its role as a fluorescent probe, it reacts with cyanate ions to produce a fluorescent product, which can be detected and measured . The exact molecular pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

    3-Amino-2-naphthol: Similar in structure but lacks the sodium ion.

    1-Amino-2-naphthoic acid: Another naphthoic acid derivative with the amino group in a different position.

    2-Amino-1-naphthoic acid: Similar structure with the amino group at a different position.

Uniqueness: Sodium 3-amino-2-naphthoate is unique due to the presence of the sodium ion, which imparts different solubility and reactivity properties compared to its non-sodium counterparts. This makes it particularly useful in applications where solubility in aqueous solutions is required.

Properties

CAS No.

5959-53-5

Molecular Formula

C11H8NNaO2

Molecular Weight

209.18 g/mol

IUPAC Name

sodium;3-aminonaphthalene-2-carboxylate

InChI

InChI=1S/C11H9NO2.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1

InChI Key

OMUOAKZXHOYWDB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])N.[Na+]

Origin of Product

United States

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